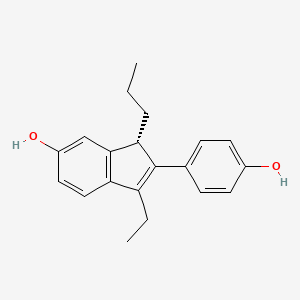
Benzamide, N-3-butenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-3-butenyl- is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid, where the carboxyl group is replaced by an amide group. This specific compound features a butenyl group attached to the nitrogen atom of the amide. Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzamide, N-3-butenyl- can be synthesized through the direct condensation of benzoic acid and 3-butenylamine. The reaction typically involves the use of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) in an organic solvent like tetrahydrofuran (THF). The reaction is carried out under mild conditions, often at room temperature, to yield the desired benzamide derivative .
Industrial Production Methods
In industrial settings, the synthesis of benzamide derivatives often employs high-throughput methods to ensure efficiency and scalability. One such method involves the use of ultrasonic irradiation in the presence of a solid acid catalyst, such as diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4). This method is eco-friendly, provides high yields, and allows for the catalyst to be reused .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-3-butenyl- undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The butenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions is commonly used for benzylic oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of the amide group.
Substitution: N-bromosuccinimide (NBS) is used for bromination at the benzylic position.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Benzylic halides.
Scientific Research Applications
Benzamide, N-3-butenyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations
Mechanism of Action
The mechanism of action of benzamide, N-3-butenyl- involves its interaction with specific molecular targets. For instance, it can act as an allosteric activator of enzymes, enhancing their catalytic activity. The compound binds to the allosteric site of the enzyme, inducing a conformational change that increases the enzyme’s affinity for its substrate .
Comparison with Similar Compounds
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid.
N-benzimidazol-2yl benzamide: Known for its hypoglycemic effects and used in the treatment of type-2 diabetes.
2,3-dimethoxybenzamide: Exhibits antioxidant and antibacterial activities.
Uniqueness
Benzamide, N-3-butenyl- is unique due to the presence of the butenyl group, which imparts distinct chemical reactivity and biological activity. This structural feature allows it to participate in specific reactions and interact with unique molecular targets, making it valuable in various research and industrial applications.
Properties
CAS No. |
17150-61-7 |
|---|---|
Molecular Formula |
C11H13NO |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
N-but-3-enylbenzamide |
InChI |
InChI=1S/C11H13NO/c1-2-3-9-12-11(13)10-7-5-4-6-8-10/h2,4-8H,1,3,9H2,(H,12,13) |
InChI Key |
YEONEJZSMJHAKH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCNC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione, 5,7-dimethyl-](/img/structure/B14156981.png)
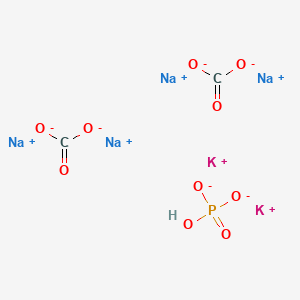
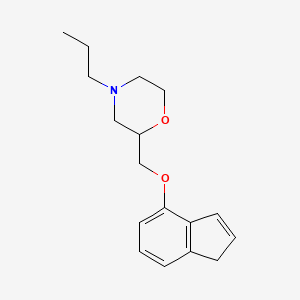
![N-[2-(4-Methylphenoxy)ethyl]-2-nitrobenzamide](/img/structure/B14156991.png)
![4-(4-cyclohexylpiperazin-1-yl)-7,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B14157006.png)
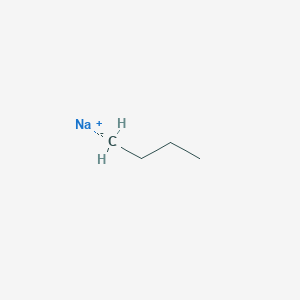
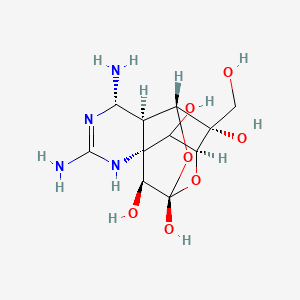
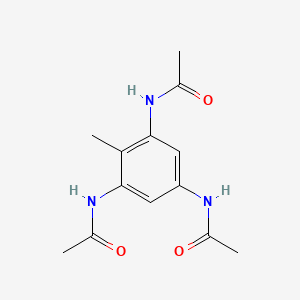
![5-bromo-2-methoxy-N-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B14157030.png)
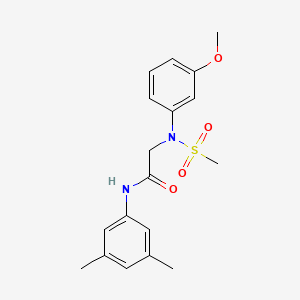
![7-(Furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B14157042.png)

![2-(4-Chlorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B14157054.png)
